
4-Fluoro-3-nitrophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation . It is known for its reactivity and ability to form covalent bonds with various biomolecules, making it a valuable tool in biochemical assays and chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenylisothiocyanate typically involves the reaction of 4-fluoro-3-nitroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group . The general reaction scheme is as follows:
4-Fluoro-3-nitroaniline+Thiophosgene→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures are also crucial due to the reactivity of thiophosgene and the potential hazards associated with its use .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted phenylisothiocyanates.
Reduction: 4-Fluoro-3-aminophenylisothiocyanate.
Oxidation: Oxidized derivatives, though specific products depend on the conditions used.
Applications De Recherche Scientifique
4-Fluoro-3-nitrophenylisothiocyanate is widely used in scientific research due to its reactivity and versatility . Some of its applications include:
Proteomics: Used as a labeling reagent for proteins and peptides, facilitating their identification and analysis.
Bioconjugation: Employed in the immobilization of biomolecules onto polymer surfaces, aiding in the construction of bioconjugates for various biochemical assays.
Chemical Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Diagnostics: Utilized in the development of diagnostic tools and assays, particularly in the detection of specific biomolecules.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-nitrophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic groups on biomolecules . The isothiocyanate group reacts with primary amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This reactivity underpins its use in bioconjugation and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrophenylisocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
4-Fluoro-3-nitrophenyl azide: Contains an azide group and is used in photoaffinity labeling.
Uniqueness
4-Fluoro-3-nitrophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, making it particularly useful in bioconjugation and proteomics research. Its ability to form stable covalent bonds with a variety of functional groups sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H3FN2O2S |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
1-fluoro-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
Clé InChI |
IJSUQPCQESULFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


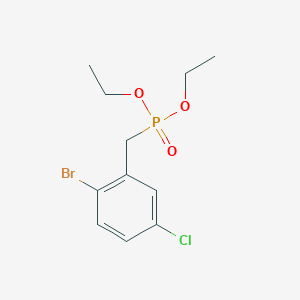
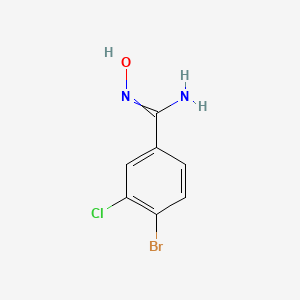
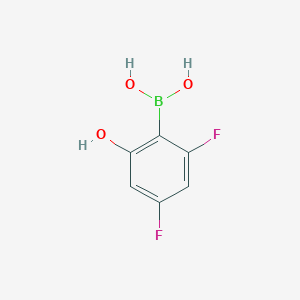
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
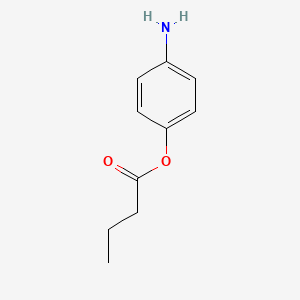

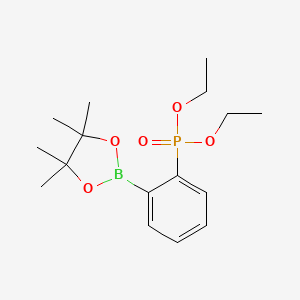
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
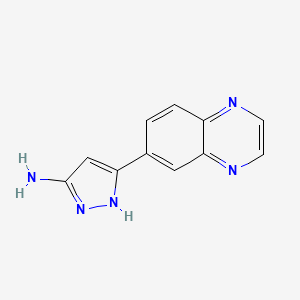

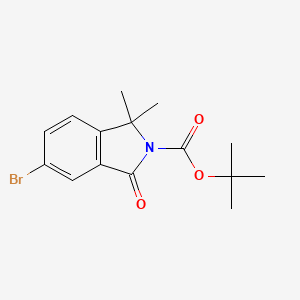
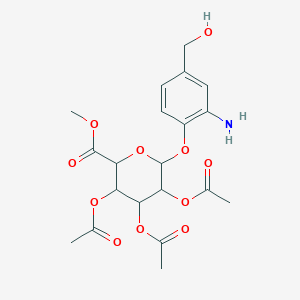

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
